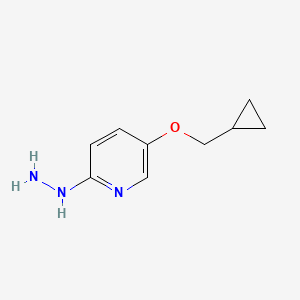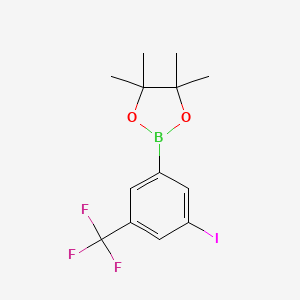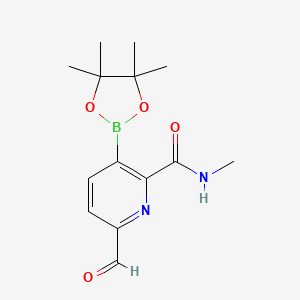
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,5,5-Tetramethylcyclohexyl)ethanol is an organic compound characterized by a cyclohexane ring substituted with four methyl groups and an ethanol group. This compound is known for its unique structural properties, which contribute to its diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol typically involves the hydrogenation of 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same hydrogenation reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Types of Reactions:
Oxidation: 2-(3,3,5,5-tetramethylcyclohexyl)ethanol can undergo oxidation reactions to form 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde or 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alkane, 2-(3,3,5,5-tetramethylcyclohexyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed:
Oxidation: 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde, 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid.
Reduction: 2-(3,3,5,5-tetramethylcyclohexyl)ethane.
Substitution: 2-(3,3,5,5-tetramethylcyclohexyl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(3,3,5,5-Tetramethylcyclohexyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying the effects of steric hindrance on biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol involves its interaction with cellular membranes and enzymes. The compound’s bulky structure can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
- 2-(3,3,5,5-Tetramethylcyclohexyl)acetaldehyde
- 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid
- 2-(3,3,5,5-Tetramethylcyclohexyl)ethane
Comparison: 2-(3,3,5,5-Tetramethylcyclohexyl)ethanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to its aldehyde, acid, and alkane counterparts. The presence of the hydroxyl group allows it to participate in hydrogen bonding, making it more soluble in polar solvents and reactive in various chemical transformations.
Eigenschaften
Molekularformel |
C12H24O |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2-(3,3,5,5-tetramethylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
WXONXIOSNYEXNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)









